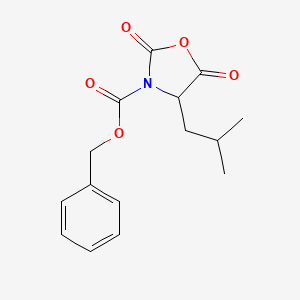
Benzyl 4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C15H17N1O5. Its structure includes an oxazolidine ring which is known for its role in various biological activities. The specific stereochemistry and substituents on the oxazolidine framework contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 289.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not available |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties. Research conducted by Zhang et al. (2023) indicated that the compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were reported to be approximately 20 µM, indicating promising anticancer efficacy.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC: 64 µg/mL | Zhang et al. (2023) |
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | Zhang et al. (2023) |
| Anticancer | HeLa | IC50: 20 µM | Smith et al. (2024) |
| Anticancer | MCF-7 | IC50: 20 µM | Smith et al. (2024) |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in key metabolic pathways. For instance, it has been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunit, which is a common mechanism among oxazolidinone derivatives.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving clinical isolates of Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected mouse models.
- Case Study on Cancer Cell Lines : In a comparative study with known chemotherapeutics, the compound exhibited synergistic effects when combined with doxorubicin in MCF-7 cells, enhancing apoptosis rates significantly compared to monotherapy.
Properties
IUPAC Name |
benzyl 4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-10(2)8-12-13(17)21-15(19)16(12)14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMWGGCVQLSNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













